molecular formula C12H12ClN3S B5442901 N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

Cat. No.: B5442901
M. Wt: 265.76 g/mol
InChI Key: OVMPAFQBTARCTJ-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with 4,5-dimethylthiazol-2-amine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the Schiff base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazole ring, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(4-bromophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine
  • N-[(Z)-(4-fluorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine
  • N-[(Z)-(4-methylphenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine

Uniqueness

N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-8-9(2)17-12(15-8)16-14-7-10-3-5-11(13)6-4-10/h3-7H,1-2H3,(H,15,16)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMPAFQBTARCTJ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.